3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine is a compound that integrates a triazole ring with a piperidine structure, which is significant in medicinal chemistry due to its potential biological activities. The compound is classified under N-heterocyclic compounds, specifically triazoles, which are known for their diverse applications in drug discovery and development.
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine belongs to the class of triazole derivatives. Triazoles are recognized for their unique structural properties and are widely studied for their pharmacological potential, including antimicrobial and anti-inflammatory activities.
The synthesis of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine typically involves:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and concentration of reagents. Typical yields from these reactions can vary based on the specific conditions employed.
The molecular formula for 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine is , with a molecular weight of 182.26 g/mol. The compound features a piperidine ring attached to a triazole moiety at the 3-position.
Property | Value |
---|---|
Molecular Formula | C9H18N4 |
Molecular Weight | 182.26 g/mol |
IUPAC Name | 3-(5-Ethyltriazol-1-yl)piperidine |
InChI Key | RVCMAFFHRPBMIN-UHFFFAOYSA-N |
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the yield and purity of the synthesized product.
The mechanism of action for 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, acting as a versatile ligand. The hydrophobic nature of the piperidine ring allows it to interact effectively with protein binding sites, potentially modulating enzyme activity or receptor interactions .
The compound typically appears as a solid at room temperature and has moderate solubility in polar solvents like methanol and ethanol.
The stability of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine under various pH conditions suggests potential utility in diverse environments. Its reactivity profile indicates that it can undergo oxidation and reduction reactions without significant degradation .
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine has several applications in scientific research:
The synthesis of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine relies critically on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to achieve exclusive 1,4-regioselectivity. This reaction couples piperidine-bearing azides with terminal alkynes like 1-pentyne (for ethyl substitution) under mild conditions. The catalytic cycle involves dinuclear copper intermediates, where one Cu(I) ion forms a σ-bond to the alkyne and a second Cu(I) engages in π-complexation. This dinuclear species lowers the activation barrier from ~23.7 kcal/mol (uncatalyzed) to ~14.9 kcal/mol, enabling room-temperature reactions and preventing the 1,5-regioisomer formation observed in thermal Huisgen cycloadditions [4] [10].
Key synthetic steps include:
Table 1: CuAAC Optimization Parameters for 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine
Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Regioselectivity (1,4:1,5) |
---|---|---|---|---|---|
CuSO₄/NaAscorbate | t-BuOH:H₂O (1:1) | 25°C | 12 h | 92 | >99:1 |
CuI/TBTA | DMSO | 40°C | 6 h | 88 | >99:1 |
[Cu(MeCN)₄]PF₆ | CH₃CN | 25°C | 8 h | 95 | >99:1 |
Non-conventional energy sources significantly accelerate the synthesis of triazole-piperidine hybrids. Microwave irradiation leverages dielectric heating to reduce reaction times from hours to minutes, while ultrasound induces cavitation, enhancing reagent mixing and catalyst activation [4] [5].
These methods minimize side products (e.g., alkyne homocoupling) and enhance functional group tolerance, enabling ethyl or other alkyl substitutions on the triazole ring.
Solvent polarity and catalyst design critically influence coupling efficiency. Protic solvents like t-BuOH:H₂O stabilize Cu(I) acetylides through hydrogen bonding, accelerating the cycloaddition step. Conversely, aprotic solvents (DMSO, CH₃CN) improve solubility of hydrophobic intermediates but require co-catalysts like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to prevent Cu(I) oxidation [3] [7] [10].
Key findings:
Table 2: Solvent and Catalyst Impact on Coupling Efficiency
Parameter | Optimal Condition | Effect on Reaction |
---|---|---|
Solvent Polarity | t-BuOH:H₂O (1:1) | Stabilizes Cu(I); rate acceleration |
Copper Source | CuSO₄/NaAscorbate | Inexpensive; air-stable |
Ligand Additives | TBTA (0.5 mol%) | Prevents Cu oxidation; enhances regiocontrol |
Temperature | 25–40°C | Balances kinetics and side reactions |
The conformational stability of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine hinges on the stereoelectronic preference for equatorial substitution. Computational studies (DFT, B3LYP/6-31G*) show that the equatorial conformer is favored by 2.1 kcal/mol over axial due to reduced 1,3-diaxial strain. This preference persists in N-acylated or N-alkylated derivatives [8].
Strategies for stereocontrol:
The ethyl group on the triazole minimally perturbs piperidine geometry but enhances crystallinity for stereochemical characterization.
1,2,3-Triazoles (e.g., 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine) and 1,2,4-triazoles exhibit divergent regioselectivity, stability, and electronic profiles:
1,2,4-Triazoles: Synthesized via Pellizzari or Einhorn-Brunner reactions (e.g., acylhydrazide-formamide condensations). Regiocontrol requires blocking N1 or N4 [3] [6].
Electronic Properties:
1,2,4-Triazoles: Higher π-deficiency (dipole: 0.218 D for 2H-tautomer) enhances metal coordination [8].
Biological Relevance:
Table 3: Comparative Analysis of Triazole Isomers in Piperidine Hybrids
Property | 1,2,3-Triazole Hybrids | 1,2,4-Triazole Hybrids |
---|---|---|
Regioselective Route | CuAAC (1,4-product) | Thermal cyclization (N1/N4 mixtures) |
Tautomeric Preference | 1H-tautomer (87% in H₂O) | 1H-tautomer dominant |
Dipole Moment | 4.38 D (1H-tautomer) | 0.218 D (2H-tautomer) |
Bioavailability | High membrane permeability | Moderate; CYP450 interactions |
Compounds Cited in Text:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6